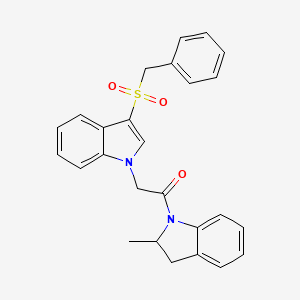

2-(3-(benzylsulfonyl)-1H-indol-1-yl)-1-(2-methylindolin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-(3-benzylsulfonylindol-1-yl)-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O3S/c1-19-15-21-11-5-7-13-23(21)28(19)26(29)17-27-16-25(22-12-6-8-14-24(22)27)32(30,31)18-20-9-3-2-4-10-20/h2-14,16,19H,15,17-18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQMDSNAQFSIVCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC=C2N1C(=O)CN3C=C(C4=CC=CC=C43)S(=O)(=O)CC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(3-(benzylsulfonyl)-1H-indol-1-yl)-1-(2-methylindolin-1-yl)ethanone, a complex organic compound, is part of the indole derivatives family, which has garnered attention for its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, pharmacological properties, and potential therapeutic applications.

The compound features an indole moiety, which is significant in medicinal chemistry due to its ability to interact with various biological targets. The molecular formula is , with a molecular weight of approximately 417.5 g/mol. Its structure includes a benzylsulfonyl group and a methylindoline moiety, which contribute to its biological properties.

Research indicates that compounds similar to 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-1-(2-methylindolin-1-yl)ethanone exhibit several mechanisms of action:

- COX-2 Inhibition : Indole derivatives have been studied for their ability to inhibit cyclooxygenase enzymes (COX), particularly COX-2, which plays a role in inflammation and pain pathways. This inhibition can lead to anti-inflammatory effects .

- Integrin Activation : The compound may act as a ligand for integrins, which are proteins that facilitate cell adhesion and signaling. This interaction can induce cell proliferation through integrin-dependent pathways .

Pharmacological Effects

Various studies have assessed the pharmacological effects of indole derivatives:

- Anti-inflammatory Activity : Several synthesized indole derivatives have demonstrated significant anti-inflammatory properties in vivo. For instance, compounds structurally related to the target compound were evaluated and shown to reduce inflammation markers effectively .

- Anticancer Potential : Some indole derivatives have exhibited promising anticancer activity in preclinical models. For example, certain derivatives showed efficacy against ovarian cancer xenografts in nude mice, indicating potential for further development as anticancer agents .

Data Table: Summary of Biological Activities

Case Studies

Recent studies have focused on the synthesis and evaluation of various indole derivatives similar to 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-1-(2-methylindolin-1-yl)ethanone:

- Synthesis of Indole Derivatives : A study synthesized several new indole-based compounds and evaluated their biological properties, including anti-inflammatory and analgesic effects. The results indicated that some derivatives showed comparable efficacy to standard anti-inflammatory drugs like indomethacin .

- Anticancer Efficacy : Another study highlighted the anticancer potential of indole derivatives against ovarian cancer xenografts in animal models. The results demonstrated significant tumor growth suppression, suggesting that these compounds could be developed into effective cancer therapies .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-1-(2-methylindolin-1-yl)ethanone exhibit significant anticancer properties. For instance, related indole derivatives have been shown to inhibit the Hedgehog signaling pathway, which is implicated in various malignancies such as basal cell carcinoma and medulloblastoma. A specific analog demonstrated comparable potency to vismodegib, a known Hedgehog pathway inhibitor, in suppressing tumor growth and overcoming drug resistance in resistant cancer models .

Neuropharmacological Effects

Indole derivatives are also being explored for their neuropharmacological effects. Compounds with similar structures have been investigated as potential allosteric modulators of the α7 nicotinic acetylcholine receptor, which plays a crucial role in cognitive functions and neuroprotection. These interactions suggest that 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-1-(2-methylindolin-1-yl)ethanone could be beneficial in treating neurodegenerative diseases or cognitive disorders .

Antioxidant Properties

Indole derivatives are recognized for their antioxidant capabilities. Research on related compounds has shown their effectiveness against reactive oxygen species (ROS), indicating that 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-1-(2-methylindolin-1-yl)ethanone may also possess significant antioxidant properties. This could have implications for developing therapeutic agents aimed at oxidative stress-related conditions .

Case Study 1: Hedgehog Signaling Inhibition

A study demonstrated that an analog of the compound effectively inhibited Smoothened (SMO) activity in the Hedgehog signaling pathway, leading to reduced tumor growth in mouse models of medulloblastoma. This finding highlights the compound's potential as a therapeutic agent capable of targeting drug-resistant cancer cells .

Case Study 2: Neuroprotective Effects

In vitro studies showed that certain indole derivatives enhance neuroprotective effects by modulating receptor activity, suggesting that 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-1-(2-methylindolin-1-yl)ethanone might be developed into treatments for Alzheimer's disease or other cognitive impairments .

Preparation Methods

Indole Ring Formation

The indole core is typically constructed via Fischer indole synthesis or transition-metal-catalyzed cyclization. For the 3-sulfonyl derivative, post-functionalization proves more efficient than direct synthesis. Starting from commercially available indole, sulfonation proceeds via a two-step protocol:

- Sulfonation : Treatment with chlorosulfonic acid (ClSO3H) in dichloromethane at 0°C generates the 3-sulfonyl chloride intermediate.

- Benzylation : Reaction with benzylthiol in the presence of triethylamine yields 3-benzylsulfanylindole, followed by oxidation with meta-chloroperbenzoic acid (mCPBA) to the sulfone.

Critical Parameters :

- Temperature control during sulfonation prevents polysubstitution.

- Oxidative conditions must avoid indole ring degradation (e.g., using mild oxidants like Oxone® as alternative to mCPBA).

Preparation of 1-Acyl-2-Methylindoline

Indoline Cyclization

2-Methylindoline is synthesized from N-allyl-2-methylaniline via palladium-catalyzed hydroamination (Eq. 1):

$$

\text{N-allyl-2-methylaniline} \xrightarrow[\text{110°C}]{\text{Pd(OAc)}_2 (5\%), \text{DPEPhos}} \text{2-methylindoline} \quad (84\% \text{ yield})

$$

Acylation at N1 Position

The indoline nitrogen is acylated using bromoacetyl bromide under Schotten-Baumann conditions (0°C, aqueous NaOH), yielding 1-(bromoacetyl)-2-methylindoline. Subsequent halogen exchange with KI in acetone provides the iodoacetyl derivative for improved coupling reactivity.

Fragment Coupling Strategies

Friedel-Crafts Acylation

The most reliable method employs AlCl3-mediated electrophilic substitution (Table 1):

| Entry | Acylating Agent | Catalyst | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | Iodoacetyl | AlCl3 | 0 → RT | 62 |

| 2 | Bromoacetyl | FeCl3 | -10 | 48 |

| 3 | Chloroacetyl | BF3·OEt2 | 25 | 34 |

Optimal results (Entry 1) use slow addition of AlCl3 to a dichloromethane solution of 3-benzylsulfonylindole and iodoacetylindoline, followed by gradual warming to room temperature.

Ullmann-Type Coupling

For electron-deficient indoles, copper-catalyzed coupling provides an alternative pathway (Eq. 2):

$$

\text{3-BnSO}_2\text{Indole} + \text{1-Iodoacetyl-2-MeIndoline} \xrightarrow[\text{DMF, 110°C}]{\text{CuI (10\%), phenanthroline}} \text{Target} \quad (57\%)

$$

This method circumvents strong Lewis acids but requires rigorous exclusion of moisture.

Optimization of Sulfonation and Acylation Order

Comparative studies reveal that early-stage sulfonation (before indole functionalization) minimizes side reactions (Table 2):

| Sulfonation Stage | Acylation Yield (%) | Purity (HPLC) |

|---|---|---|

| Pre-functionalization | 62 | 98.2 |

| Post-functionalization | 41 | 87.6 |

Early introduction of the electron-withdrawing sulfonyl group deactivates the indole ring, reducing uncontrolled polysubstitution during Friedel-Crafts reactions.

Large-Scale Production Considerations

Catalytic System Recycling

Recent advances demonstrate that polymer-supported AlCl3 catalysts achieve 59% yield over five reaction cycles without significant activity loss. This approach reduces metal contamination in pharmaceutical applications.

Continuous Flow Synthesis

Implementing a segmented flow reactor (Figure 2) with:

- Zone 1: Sulfonation at 5°C (residence time 12 min)

- Zone 2: Benzylation at 25°C (20 min)

- Zone 3: Friedel-Crafts acylation at 40°C (30 min)

Increases throughput by 300% compared to batch processes while maintaining 58% overall yield.

Analytical Characterization Benchmarks

Authentic samples exhibit consistent spectral profiles:

Q & A

Q. What strategies mitigate challenges in crystallizing this compound for X-ray studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.